(3-Methyladamantan-1-yl)methanamine hydrochloride is a chemical compound with the CAS Number 1461708-53-1. It is characterized by a molecular weight of approximately 215.76 g/mol and has a molecular formula of C12H22ClN. This compound belongs to the class of adamantane derivatives, which are known for their unique three-dimensional structure and potential biological activities.
The compound is primarily sourced from synthetic routes involving adamantane derivatives, which are often utilized in medicinal chemistry due to their pharmacological properties. The classification of this compound falls under organic compounds, specifically amines and their hydrochloride salts. It has been studied for various applications, including potential pharmaceutical uses.
The synthesis of (3-Methyladamantan-1-yl)methanamine hydrochloride can be achieved through several methods, often involving the reaction of adamantane derivatives with amines. One common approach includes:
The synthesis process can be streamlined using one-step methods that leverage advanced synthetic planning tools, which predict feasible routes based on existing chemical databases .
The molecular structure of (3-Methyladamantan-1-yl)methanamine hydrochloride can be represented by its InChI code: InChI=1S/C12H21N.ClH/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13;/h9-10H,2-8,13H2,1H3;1H
. The canonical SMILES representation is CC12CC3CC(C1)CC(C3)(C2)CN.Cl
. This structural information indicates a complex arrangement typical of adamantane derivatives, featuring a tertiary amine functional group.
The compound's geometry is defined by its adamantane framework, which provides stability and steric hindrance due to its rigid structure. The presence of the methyl group at the 3-position contributes to its unique chemical properties.
(3-Methyladamantan-1-yl)methanamine hydrochloride can participate in various chemical reactions typical for amines, including:
These reactions are significant in medicinal chemistry for modifying the compound's pharmacokinetic properties .
The mechanism of action for (3-Methyladamantan-1-yl)methanamine hydrochloride is not fully elucidated but is hypothesized to involve interactions with neurotransmitter systems in the brain. Adamantane derivatives have been shown to exhibit activity at various receptors, including NMDA receptors, which are crucial for synaptic plasticity and memory function.
Research suggests that such compounds may modulate receptor activity or influence neurochemical pathways involved in cognitive processes . Further studies are needed to clarify the exact mechanisms.
The physical properties of (3-Methyladamantan-1-yl)methanamine hydrochloride include:
Chemically, this compound is characterized by:
The primary applications of (3-Methyladamantan-1-yl)methanamine hydrochloride lie within pharmaceutical research. Its potential uses include:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3